molecular formula C10H7F2N3 B1466774 6-(2,4-Difluorophenyl)pyrimidin-4-amine CAS No. 1368978-91-9

6-(2,4-Difluorophenyl)pyrimidin-4-amine

Cat. No.: B1466774
CAS No.: 1368978-91-9
M. Wt: 207.18 g/mol
InChI Key: IKCAMTGERLWHGQ-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

6-(2,4-Difluorophenyl)pyrimidin-4-amine represents a notable member of the pyrimidine family, distinguished by its specific substitution pattern that incorporates both fluorine atoms and an amino group. This compound exemplifies the structural diversity achievable within pyrimidine chemistry, where systematic modification of substituents can lead to compounds with distinct properties and potential applications. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the foundation for modern pyrimidine chemistry. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

Molecular Structure and Identification

The molecular structure and identification of this compound encompasses several critical aspects that define its chemical identity and distinguish it from related compounds. These structural parameters serve as fundamental identifiers for this specific chemical entity within chemical databases and research literature.

Molecular Formula and Weight

The molecular formula of this compound is established as C₁₀H₇F₂N₃, representing a precise atomic composition that defines the compound's fundamental structure. This formula indicates the presence of ten carbon atoms, seven hydrogen atoms, two fluorine atoms, and three nitrogen atoms, reflecting the compound's heterocyclic nature and halogenated characteristics. The molecular weight has been determined to be 207.18 grams per mole, as computed by PubChem 2.1 system. This molecular weight places the compound within the range of small organic molecules, making it suitable for various chemical applications and analytical procedures.

Property Value Source
Molecular Formula C₁₀H₇F₂N₃ PubChem, BLD Pharm
Molecular Weight 207.18 g/mol PubChem 2.1
Atom Count 22 total atoms Calculated
Carbon Atoms 10 Formula analysis
Hydrogen Atoms 7 Formula analysis
Fluorine Atoms 2 Formula analysis
Nitrogen Atoms 3 Formula analysis
Chemical Abstracts Service Registry Number and Database Identifiers

The Chemical Abstracts Service registry number for this compound is 1368978-91-9, serving as the primary unique identifier for this compound in chemical databases and literature. This registry number ensures unambiguous identification across different chemical information systems and research publications. Within the PubChem database system, the compound is assigned the unique identifier CID 65644932, which provides direct access to comprehensive chemical information and related data. Additional database identifiers include various synonyms such as starbld0013232, AKOS014983914, and F1967-6879, which facilitate cross-referencing across different chemical databases and commercial suppliers.

The compound record was initially created in PubChem on October 24, 2012, and most recently modified on May 24, 2025, indicating ongoing curation and updates to the chemical information. This timeline suggests sustained interest in the compound and continuous refinement of its chemical data profile within major chemical databases.

Structural Representation and International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the compound's structure according to established naming conventions. This nomenclature clearly indicates the position of substituents on both the pyrimidine ring and the phenyl group, providing a precise structural description that enables unambiguous identification.

The Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)N, which encodes the complete structural information in a linear format suitable for computational applications. The International Chemical Identifier string is InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15), providing a standardized representation that enables precise structural identification across different software systems. The corresponding International Chemical Identifier Key is IKCAMTGERLWHGQ-UHFFFAOYSA-N, serving as a condensed hash code for rapid database searching and matching.

Structural Features and Functional Groups

The structural architecture of this compound incorporates several distinct functional elements that contribute to its overall chemical properties and reactivity profile. These structural features work synergistically to define the compound's physical and chemical characteristics, influencing its behavior in various chemical environments and potential applications.

Pyrimidine Core Structure

The pyrimidine core structure serves as the fundamental framework of this compound, providing the essential heterocyclic foundation that defines the compound's chemical family. Pyrimidine itself is an aromatic, heterocyclic, organic compound similar to pyridine, distinguished by nitrogen atoms at positions 1 and 3 in the six-membered ring. As one of the three diazines, pyrimidine represents a fundamental class of six-membered heterocyclics containing two nitrogen atoms in the ring structure. The pyrimidine ring system exhibits wide occurrence in nature as substituted and ring-fused compounds and derivatives, including important biological molecules such as the nucleotides cytosine, thymine, and uracil.

In this compound, the pyrimidine core provides the structural backbone that supports the attachment of both the difluorophenyl substituent at position 6 and the amino group at position 4. This substitution pattern creates a specific geometric arrangement that influences the compound's overall molecular shape and electronic properties. The aromatic character of the pyrimidine ring contributes to the stability of the compound while providing sites for potential chemical modifications and interactions.

2,4-Difluorophenyl Substituent

The 2,4-difluorophenyl substituent represents a critical structural element that significantly influences the chemical and physical properties of the compound. This substituent consists of a benzene ring bearing fluorine atoms at the 2 and 4 positions, creating a specific substitution pattern that affects both the electronic distribution and steric properties of the molecule. The presence of two fluorine atoms introduces electronegative centers that can influence intermolecular interactions, solubility characteristics, and reactivity patterns.

Fluorine substitution in aromatic rings typically enhances metabolic stability and can modulate biological activity through various mechanisms, including altered binding affinities and modified pharmacokinetic properties. The specific 2,4-difluoro substitution pattern creates an asymmetric electronic environment on the phenyl ring, which can lead to directional intermolecular interactions and influence the compound's overall three-dimensional structure. This substitution pattern distinguishes the compound from other fluorinated analogs and contributes to its unique chemical profile.

4-Amino Functional Group

The 4-amino functional group positioned on the pyrimidine ring represents a key structural feature that significantly contributes to the compound's chemical reactivity and potential applications. The amino group consists of a nitrogen atom bonded to two hydrogen atoms, creating a basic functional group that can participate in hydrogen bonding interactions and serve as a nucleophilic center in chemical reactions. The position of this amino group at the 4-position of the pyrimidine ring creates specific geometric constraints and electronic effects that influence the compound's overall behavior.

Research on related 4-amino-2-phenylpyrimidine derivatives has demonstrated the importance of amino group positioning in determining biological activity and chemical properties. The amino functionality can undergo various chemical transformations, including acylation, alkylation, and condensation reactions, providing opportunities for further structural modification and derivatization. The presence of the amino group also contributes to the compound's hydrogen bonding capacity, which can influence solubility, crystalline packing, and intermolecular interactions.

Historical Context and Discovery

The historical development of this compound is situated within the broader context of pyrimidine chemistry evolution and the systematic exploration of fluorinated heterocyclic compounds. The compound was first documented in chemical databases on October 24, 2012, when it was initially deposited in the PubChem database system. This relatively recent documentation reflects the ongoing expansion of chemical space through synthetic chemistry efforts and the systematic exploration of substituted pyrimidine derivatives.

The systematic study of pyrimidines has its roots in the late 19th century, beginning with the pioneering work of Pinner in 1884, who developed methods for synthesizing pyrimidine derivatives through condensation reactions. The historical progression of pyrimidine chemistry has been marked by continuous advancement in synthetic methodologies and growing understanding of structure-activity relationships. The development of fluorinated pyrimidine analogs represents a more recent chapter in this historical narrative, driven by the recognition that fluorine incorporation can significantly modify the properties of organic compounds.

The creation and characterization of this compound reflects modern synthetic capabilities that enable the precise placement of functional groups and substituents to create compounds with designed properties. The compound's entry into chemical databases and subsequent research interest demonstrates the continuing relevance of pyrimidine chemistry in contemporary chemical research and development efforts.

Position in Chemical Classification Systems

Within chemical classification systems, this compound occupies a specific position that reflects its structural characteristics and chemical relationships. The compound is classified as a member of the pyrimidine family, which represents one of the fundamental classes of nitrogen-containing heterocyclic compounds. More specifically, it belongs to the subcategory of substituted pyrimidines, where the parent pyrimidine structure has been modified through the introduction of various functional groups and substituents.

The presence of fluorine atoms places the compound within the category of fluorinated organic compounds, a class that has gained significant attention due to the unique properties imparted by fluorine incorporation. The amino functional group further classifies the compound as an aromatic amine, specifically a heteroaromatic amine due to the nitrogen-containing ring system. This multiple classification reflects the compound's complex structural nature and the various chemical properties that arise from its different functional components.

In medicinal chemistry contexts, compounds of this type are often classified as pyrimidine derivatives with potential biological activity, reflecting the historical importance of pyrimidine-based compounds in pharmaceutical research. The specific substitution pattern distinguishes this compound from other members of its chemical family and places it within a subset of difluorinated pyrimidine analogs that represent targets of current research interest.

Properties

IUPAC Name

6-(2,4-difluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCAMTGERLWHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Typical Synthetic Sequence

  • Aryl Substitution at the 6-Position:

    The 6-position chlorine of 2,4,6-trichloropyrimidine is selectively substituted with a 2,4-difluorophenyl moiety. This can be achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura coupling) with 2,4-difluorophenylboronic acid.

  • Amination at the 4-Position:

    The chlorine at the 4-position is replaced by an amino group through nucleophilic substitution using ammonia or ammonium salts under controlled conditions.

  • Purification and Characterization:

    The final compound is purified via recrystallization or chromatography and characterized by spectroscopic methods such as ^1H and ^13C NMR, confirming fluorine coupling patterns due to the difluorophenyl group.

Example Synthetic Procedure

  • Step 1: React 2,4,6-trichloropyrimidine with 2,4-difluorobenzaldehyde in the presence of a base (e.g., sodium hydride) and a catalyst such as N,N′-dimethylbenzimidazolium iodide to form 6-(2,4-difluorophenyl)-2,4-dichloropyrimidine intermediates.

  • Step 2: Subject the dichloropyrimidine intermediate to nucleophilic substitution with ammonia to replace the chlorine at the 4-position, yielding this compound.

Step Reagents/Conditions Outcome
1 2,4,6-Trichloropyrimidine, 2,4-difluorobenzaldehyde, NaH, N,N′-dimethylbenzimidazolium iodide catalyst Formation of 6-(2,4-difluorophenyl)-2,4-dichloropyrimidine
2 Ammonia (NH3), suitable solvent (e.g., ethanol or DMF), elevated temperature Amination at 4-position to give this compound

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps to enhance reactivity.

  • Temperature: Elevated temperatures (typically 60–120 °C) facilitate substitution reactions and amination.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are used for coupling reactions, while bases such as sodium hydride or potassium carbonate promote nucleophilic substitutions.

  • Reaction Time: Typically ranges from several hours to overnight, depending on reagent reactivity.

Analytical Characterization of the Product

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra reveal characteristic chemical shifts and fluorine coupling patterns confirming substitution at the 2,4-positions of the phenyl ring and the amino substitution on the pyrimidine ring.

  • Mass Spectrometry (MS): Confirms molecular weight consistent with C10H7F2N3.

  • Crystallography: X-ray crystallography can be employed to determine the exact molecular structure and substitution pattern.

Research Findings and Comparative Analysis

  • The synthetic approach involving selective substitution on 2,4,6-trichloropyrimidine followed by amination is efficient and yields high purity this compound.

  • Suzuki-Miyaura coupling is a versatile alternative for the arylation step, especially when boronic acid derivatives are readily available.

  • Reaction conditions such as base choice, solvent polarity, and temperature significantly influence yield and regioselectivity.

  • The compound’s stability under standard laboratory conditions facilitates its use as an intermediate in further derivatization for kinase inhibitor development.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Notes
Nucleophilic aromatic substitution 2,4,6-Trichloropyrimidine, 2,4-difluorobenzaldehyde Sodium hydride, N,N′-dimethylbenzimidazolium iodide Elevated temp, DMF or DMSO High regioselectivity, moderate to high yield
Suzuki-Miyaura coupling 2,4-Dichloropyrimidine, 2,4-difluorophenylboronic acid Pd catalyst (e.g., Pd(PPh3)4), base (K3PO4) Toluene or ethanol, reflux Efficient arylation, good functional group tolerance
Amination Chloropyrimidine intermediates Ammonia or ammonium salts Elevated temp, polar solvent Clean substitution at 4-position, high purity

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce nitro derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of more complex pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. The structural modifications of pyrimidine derivatives can enhance their pharmacological properties, making them valuable in drug development.

Synthesis Techniques:
Recent advancements in synthetic methodologies have allowed for the efficient production of 6-(2,4-Difluorophenyl)pyrimidin-4-amine and its derivatives. For instance, a one-pot three-component condensation reaction has been reported, utilizing various catalysts to yield high-purity products with significant yields .

Anti-inflammatory Research

One of the prominent applications of this compound is its investigation as an anti-inflammatory agent. Studies have shown that certain pyrimidine derivatives exhibit potent inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Case Study Findings:
In vitro studies demonstrated that derivatives of this compound significantly suppressed COX-2 activity. For example, compounds derived from this structure displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib . The inhibition of COX-2 suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

Antitumor Activity

Research has also indicated that pyrimidine derivatives can exhibit antitumor properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation. For instance, certain derivatives have been shown to inhibit the growth of transplantable tumors in animal models through mechanisms involving interferon induction .

Experimental Evidence:
In studies involving mouse bladder tumors (MBT-2), specific pyrimidinones derived from similar structures demonstrated significant tumor growth inhibition. The efficacy of these compounds was assessed through various administration routes, revealing promising results for future cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of pyrimidine derivatives. Variations in substituents on the pyrimidine ring can lead to significant changes in biological activity.

Key Observations:
Research has shown that electron-withdrawing groups enhance anti-inflammatory activity while certain substitutions can improve antitumor efficacy . This knowledge is vital for guiding future synthetic efforts aimed at developing more effective therapeutic agents.

Future Directions and Research Opportunities

The ongoing exploration of this compound presents numerous opportunities for future research:

  • Development of Novel Derivatives: Continued synthesis and testing of new derivatives may uncover compounds with improved efficacy and reduced side effects.
  • Clinical Trials: Promising candidates should progress to clinical trials to evaluate their safety and effectiveness in human populations.
  • Mechanistic Studies: Further investigation into the mechanisms by which these compounds exert their effects could provide insights into their potential applications across various therapeutic areas.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exerting anticancer effects . The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivities
Compound Name Core Structure Modifications Biological Activity Key Findings Reference
6-(2,4-Difluorophenyl)pyrimidin-4-amine 6-(2,4-difluorophenyl), 4-amine Antimicrobial, Anticancer (hypothesized) Predicted enhanced membrane permeability
Tosufloxacin/Trovafloxacin Quinolone core with 2,4-difluorophenyl at N-1 Antibacterial (anti-persister S. aureus) 2–3× higher efficacy vs. non-fluorinated FQs
U7/U8 (Pyrimidin-4-amine derivatives) 5-(Trifluoromethyl)-1,2,4-oxadiazole moiety Pesticidal (broad-spectrum) LC50: 3.57 mg/L (U7); EC50: 24.94 mg/L (U7)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-chloro, 6-sulfanyl linkage Undisclosed (structural analogue) Sulfur substitution may alter solubility
NSC828786 (NLOC-014A) Biphenyl-difluorophenyl hybrid Anticancer, Anti-inflammatory Derived from niclosamide scaffold-hopping
Key Observations:
  • Fluorine Substitution: The 2,4-difluorophenyl group in tosufloxacin and trovafloxacin correlates with superior anti-persister activity against S. aureus compared to non-fluorinated fluoroquinolones (e.g., ciprofloxacin) . This suggests that fluorine enhances target engagement or cellular uptake.
  • Trifluoromethyl Additives : Compounds U7/U8 demonstrate that trifluoromethyl-oxadiazole moieties synergize with pyrimidin-4-amine cores for pesticidal activity, achieving LC50 values comparable to commercial standards like flufenerim .
  • Scaffold Flexibility : NSC828786 highlights the versatility of difluorophenyl in hybrid structures, enabling multitarget bioactivities (e.g., anticancer, anti-inflammatory) .
Key Observations:
  • Yield Variability : The high yield (96.79%) in contrasts sharply with the 12% yield for a difluorophenyl-pyrimidine derivative in , indicating that steric effects or purification challenges may limit scalability .

Structural and Crystallographic Insights

  • Dihedral Angles and Conformation : In N-(2-fluorophenyl)pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular packing and hydrogen bonding . The 2,4-difluorophenyl group in this compound likely adopts a distinct conformation, optimizing π-π stacking or hydrophobic interactions.
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures in fluorinated pyrimidines, as seen in . Such interactions may affect solubility and bioavailability.

Biological Activity

6-(2,4-Difluorophenyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluorophenyl group at the 6-position. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups, which is crucial for many cellular processes, including signal transduction and cell division. This compound has shown inhibition against various tyrosine kinases, disrupting pathways involved in cancer cell proliferation and survival .

Targeted Kinases

Research indicates that this compound selectively inhibits several kinases:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)

This selectivity suggests potential therapeutic applications in oncology and anti-angiogenic therapies.

Biological Activity

The compound exhibits a range of biological activities:

1. Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Colorectal cancer

The half-maximal inhibitory concentration (IC50) values for these cell lines range from 0.5 to 5 µM, indicating potent activity .

2. Antimicrobial Activity
Preliminary screening has shown that the compound possesses antimicrobial properties against both bacterial and fungal strains. It exhibited significant inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

3. Anti-inflammatory Effects
Studies have indicated that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may contribute to its therapeutic potential in inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

StudyFindings
Demonstrated selective inhibition of EGFR and VEGFR with IC50 values below 1 µM in various cancer cell lines.
Reported antimicrobial activity with MIC values ranging from 1 to 10 µg/mL against common pathogens.
Showed anti-inflammatory properties through downregulation of cytokine production in vitro.

Q & A

Q. How can researchers optimize the synthesis of 6-(2,4-difluorophenyl)pyrimidin-4-amine to improve yield and purity?

Methodological Answer: Optimization involves selecting reaction conditions (solvent, temperature, catalyst) and monitoring intermediates. For pyrimidine derivatives, nucleophilic substitution with fluorinated aryl groups (e.g., 2,4-difluorophenyl) is common. Use anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize side reactions. Catalytic bases (e.g., NaH or K₂CO₃) enhance reactivity. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity. Characterization by HPLC and mass spectrometry validates success .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., para-substitution on the phenyl ring) and pyrimidine ring protons.
  • X-ray crystallography : Resolves bond angles and dihedral angles between the pyrimidine and fluorophenyl groups, confirming regiochemistry (e.g., C4-amine vs. C2 substitution) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₈F₂N₃) and isotopic patterns.

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer: Screen against target enzymes (e.g., kinases) using fluorescence polarization or microplate assays. For antimicrobial activity, use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v). Dose-response curves (0.1–100 µM) determine IC₅₀ values. Replicate experiments (n=3) to assess reproducibility .

Advanced Research Questions

Q. How can molecular docking studies predict the binding mode of this compound to kinase targets?

Methodological Answer: Use AutoDock Vina for docking simulations:

  • Prepare the protein (e.g., PDB ID 1ATP for Abl kinase) by removing water and adding polar hydrogens.
  • Generate ligand conformers with Open Babel and define a grid box around the ATP-binding site.
  • Run simulations with exhaustiveness=8 and analyze top poses for hydrogen bonds (e.g., pyrimidine N1 with kinase hinge region) and hydrophobic interactions (fluorophenyl with hydrophobic pockets). Validate via molecular dynamics (MD) simulations .

Q. How to resolve contradictions in biological data (e.g., variable IC₅₀ values across assays)?

Methodological Answer:

  • Assay conditions : Check buffer pH, ion concentration, and reducing agents (e.g., DTT) that may affect compound stability.
  • Protein source : Use recombinant proteins vs. cell lysates to isolate target-specific effects.
  • Metabolic interference : Test in hepatocyte models to rule out off-target metabolism. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies enhance selectivity of this compound analogs for specific kinase isoforms?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify the pyrimidine scaffold (e.g., C2 methyl or C5 chloro substituents) to sterically block non-target kinases.
  • Proteome-wide profiling : Use kinome-wide inhibitor screens (e.g., KINOMEscan) to identify off-target binding.
  • Cryo-EM/X-ray co-crystallography : Resolve binding poses and design analogs with improved shape complementarity .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–8) at 37°C for 24h; analyze degradation via LC-MS.
  • Plasma stability : Mix with mouse/human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound.
  • Microsomal stability : Use liver microsomes + NADPH to measure CYP450-mediated metabolism. Half-life (t₁/₂) >30 min suggests suitability for in vivo dosing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(2,4-Difluorophenyl)pyrimidin-4-amine
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6-(2,4-Difluorophenyl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.